![molecular formula C14H16FN3O B2524324 4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2034377-98-3](/img/structure/B2524324.png)
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of great interest due to its unique chemical structure, which makes it a promising candidate for various applications in the fields of biochemistry and pharmacology. In
Scientific Research Applications
- Benzimidazole Derivatives : The benzimidazole ring system, present in this compound, is a privileged pharmacophore in medicinal chemistry. Benzimidazole derivatives are known for their antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .
- Pyrazole Series : Pyrazole-containing compounds are of interest due to their anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties . Combining both benzimidazole and pyrazole fragments may lead to novel drug candidates.
- Leishmaniasis : Some pyrazole-bearing compounds have potent antileishmanial activity. The sulfonamide functionality in this compound has been associated with antiparasitic effects . Further studies could explore its efficacy against Leishmania parasites.
- LmPTR1 Pocket : Compound 13 (a related pyrazole) demonstrated in vitro antipromastigote activity. Molecular simulation revealed favorable binding in the LmPTR1 pocket, suggesting potential as an antileishmanial agent .
- Cancer Research : Investigate the cytotoxicity of this compound against cancer cell lines (e.g., HeLa and MCF-7). Preliminary results may guide further exploration in oncology .
Medicinal Chemistry and Pharmacology
Antiparasitic Activity
Molecular Simulation and Drug Targeting
Cytotoxicity Evaluation
Mechanism of Action
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Benzoxazepines
, on the other hand, are a class of compounds that contain a benzene ring fused to an oxazepine ring. Oxazepine is a seven-membered heterocyclic compound containing one oxygen atom, one nitrogen atom, and five carbon atoms .
properties
IUPAC Name |
7-fluoro-4-(2-pyrazol-1-ylethyl)-3,5-dihydro-2H-1,4-benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-13-2-3-14-12(10-13)11-17(8-9-19-14)6-7-18-5-1-4-16-18/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAUYJKBGRIFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CCN3C=CC=N3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1H-pyrazol-1-yl)ethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine |
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